1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
119915-47-8
VCID:
VC20852646
InChI:
InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20)
SMILES:
CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3
Molecular Formula:
C14H11F2NO3
Molecular Weight:
279.24 g/mol
1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 119915-47-8
Cat. No.: VC20852646
Molecular Formula: C14H11F2NO3
Molecular Weight: 279.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119915-47-8 |
|---|---|
| Molecular Formula | C14H11F2NO3 |
| Molecular Weight | 279.24 g/mol |
| IUPAC Name | 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20) |
| Standard InChI Key | MXSIBAIBBZICDJ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3 |
| Canonical SMILES | CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator